6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-9-3-4-12-11(6-9)13(17-8-16-12)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEFHGVJONPFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The SNAr reaction leverages the electron-deficient nature of the quinazoline ring, particularly at the 4-position, where the chlorine atom acts as a leaving group. Furan-2-ylmethanamine serves as the nucleophile, displacing chloride in the presence of a base. Key parameters include:
-
Solvent : Dimethylformamide (DMF) facilitates solubility and stabilizes the transition state.
-
Base : Hunig’s base (N,N-diisopropylethylamine, DIPEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
-
Temperature : Room temperature (20–25°C) minimizes side reactions while ensuring complete substitution within 2 hours.
-
Dissolve 6-bromo-4-chloroquinazoline (0.3 g, 1.23 mmol) in anhydrous DMF (8 mL).
-
Add furan-2-ylmethanamine (0.123 g, 1.23 mmol) and DIPEA (0.21 mL, 1.23 mmol).
-
Stir at room temperature for 2 hours.
-
Quench with ethyl acetate (100 mL) and wash sequentially with 10% KHSO4 (25 mL) and 3N LiCl (3 × 30 mL).
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (ethyl acetate/hexanes gradient) to isolate the product as a colorless solid.
Yield : >95% (theoretical adaptation from).
Alternative Synthetic Pathways and Comparative Analysis
While SNAr is the predominant method, alternative strategies have been explored for related quinazoline derivatives, though none directly target 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine .
Suzuki-Miyaura Coupling for 6-Aryl Substitution
In a complementary approach, 6-bromo substituents can be introduced via Suzuki-Miyaura cross-coupling after constructing the quinazoline core. However, this method is more relevant for introducing aryl groups at the 6-position rather than bromine. For 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine , the bromine is typically retained from the starting material (6-bromo-4-chloroquinazoline).
Cyclization of o-Aminobenzamide Derivatives
Methods involving cyclization of o-aminobenzamides with carbon sources like DMSO/H2O2 or styrenes yield quinazolin-4(3H)-ones rather than 4-amines. These routes are unsuitable for synthesizing the target compound but highlight the versatility of quinazoline scaffolds.
Critical Evaluation of Reaction Parameters
Solvent and Base Selection
DMF is optimal for SNAr due to its high polarity and ability to stabilize charged intermediates. Substituting DMF with less polar solvents (e.g., THF, toluene) reduces reaction efficiency. Similarly, replacing DIPEA with weaker bases (e.g., K2CO3) necessitates elevated temperatures, increasing side-product formation.
Substrate Scope and Limitations
-
Amine Nucleophiles : Primary amines, particularly heteroaromatic methylamines (e.g., furan-2-ylmethanamine, thiophen-2-ylmethanamine), exhibit superior reactivity compared to secondary or aliphatic amines.
-
Halogen Compatibility : The 6-bromo substituent remains intact under SNAr conditions, as bromide is a poorer leaving group than chloride.
Practical Considerations and Scalability
Purification Techniques
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine at position 6 participates in palladium-catalyzed Suzuki couplings with aryl boronic acids, enabling aryl group introduction. This reaction is critical for diversifying the quinazoline scaffold.
-
Reagents : 6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (1 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), Na₂CO₃ (2 equiv) in DMF.
-
Conditions : Microwave irradiation at 150°C for 1 hour.
-
Workup : Extraction with EtOAc, washing with NaHCO₃ and LiCl, followed by silica column purification.
Example :
Reaction with benzo[d] dioxol-5-ylboronic acid yields 6-(benzo[d] dioxol-5-yl)-N-(furan-2-ylmethyl)quinazolin-4-amine with >95% conversion ( ).
| Product Aryl Group | Yield (%) | Purification Method |
|---|---|---|
| Benzo[d] dioxol-5-yl | 99 | Reverse-phase HPLC |
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom is susceptible to displacement by nucleophiles, particularly amines, under acidic or microwave-assisted conditions.
-
Reagents : 6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (1 equiv), amine (2 equiv), TFA (catalyst) in iPrOH.
-
Conditions : Microwave irradiation at 120°C for 15 minutes.
-
Workup : Partitioning between EtOAc and NaHCO₃, column chromatography (DCM/MeOH).
-
With 4-methoxyaniline:
-
Product: N⁴-(Furan-2-ylmethyl)-N²-(4-methoxyphenyl)quinazoline-2,4-diamine
-
Yield: 68%
-
Characterization: ¹H NMR (DMSO-d₆) δ 8.85 (s, 1H), 7.11 (t, J=7.8 Hz, 1H); HRMS [M+H]⁺: 347.1506.
-
-
With 4-fluoroaniline:
-
Product: N²-(4-Fluorophenyl)-N⁴-(furan-2-ylmethyl)quinazoline-2,4-diamine
-
Yield: 72%
-
Characterization: ¹H NMR (DMSO-d₆) δ 9.11 (s, 1H), 7.02–7.05 (m, 3H); HRMS [M+H]⁺: 335.1305.
-
C–H Functionalization and Further Modifications
After bromine substitution, the quinazoline core can undergo regioselective C–H activation. For example:
-
Ru-catalyzed peri C–H annulation with alkynes ( ) introduces fused polycyclic structures.
-
Mn(III)-mediated radical coupling with arylboronic acids ( ) enables C4 functionalization.
Key Insight : Post-Suzuki derivatives (e.g., 6-arylquinazolines) are more reactive toward C–H transformations due to electronic modulation by the aryl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions between 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine and target kinases are crucial for its anticancer efficacy .
- Adenosine A2A Receptor Antagonism : Research indicates that this compound may act as an antagonist to the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer therapy. Its binding affinity and mechanism of action have been explored, showing promise in preclinical models .
Biological Research
In biological studies, 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine has been evaluated for:
- Enzyme Inhibition : It has shown potential as an inhibitor for various kinases involved in critical signaling pathways, which could lead to therapeutic applications in treating diseases characterized by dysregulated signaling .
- Anti-inflammatory Properties : The compound is also being studied for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .
Industrial Applications
The unique structure of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine makes it valuable in industrial settings:
- Pharmaceutical Development : As a building block for synthesizing more complex quinazoline derivatives, it plays a role in drug discovery and development .
- Agrochemicals : Its properties may also be explored for developing new agrochemicals, contributing to agricultural science .
Case Studies and Research Findings
Several studies have documented the efficacy of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in multiple cancer cell lines. |
| Study B | A2A Receptor Antagonism | Showed high affinity binding and antagonist activity, with implications for neurodegenerative diseases. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with the adenosine A2A receptor:
Molecular Targets: The primary target is the adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes.
Pathways Involved: Upon binding to the receptor, the compound inhibits the receptor’s activity, leading to a decrease in intracellular cAMP levels.
Comparison with Similar Compounds
Key Observations :
- Position 6 Bromine : Critical for maintaining electronic and steric compatibility with kinase ATP-binding pockets.
- 4-Amine Substituents : Heteroaromatic groups (furan, thiophene) balance solubility and activity, while aryl halides enhance target engagement.
- Synthetic Flexibility : Suzuki coupling and nucleophilic substitution allow rapid diversification of the 4-amine and 6-bromo positions .
Biological Activity
6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine is a compound within the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and comparative studies with similar compounds.
Overview of Quinazolines
Quinazolines are heterocyclic compounds known for their varied biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise primarily as an adenosine A2A receptor antagonist , which is significant in treating neurodegenerative diseases and certain cancers .
The primary mechanism of action for 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with the adenosine A2A receptor (A2AR). Upon binding to A2AR, the compound inhibits receptor activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation can impact various physiological processes, making it a target for therapeutic interventions in conditions such as Parkinson's disease and cancer .
1. Antagonistic Activity
Research indicates that 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine exhibits high affinity for A2AR, with binding studies revealing a value of approximately 20 nM. This suggests potent antagonistic activity against the receptor .
2. Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit cell proliferation aligns with findings from related quinazoline derivatives that have demonstrated cytotoxic effects on various cancer cell lines .
3. Antimicrobial Properties
In addition to its anticancer properties, derivatives of quinazoline compounds have shown significant antibacterial and antifungal activities. For instance, similar compounds have been evaluated against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating comparable efficacy to standard antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine, a comparison with other quinazoline derivatives is essential:
| Compound Name | A2A Receptor Affinity (K_i) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine | 20 nM | Yes | Yes |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 5 nM | Yes | Limited |
| 6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine | Not specified | Yes | Yes |
This table highlights that while several derivatives exhibit potent A2A receptor antagonism and anticancer activity, their specific affinities and antimicrobial effectiveness vary significantly.
Case Study: Neurodegenerative Diseases
In a study examining the efficacy of various quinazoline derivatives in neurodegenerative models, 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine was noted for its ability to modulate neuroinflammatory responses through A2AR antagonism. This modulation was linked to improved outcomes in animal models of Parkinson's disease .
Case Study: Cancer Cell Lines
Another investigation into the anticancer properties of this compound revealed that it inhibited proliferation in several cancer cell lines, including those resistant to conventional therapies. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against cancer cells .
Q & A
Q. Q: What is a reliable synthetic route for 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine?
A: A high-yield (~99%) method involves reacting 6-bromo-4-chloroquinazoline with furan-2-ylmethanamine in DMF using Hunig’s base (DIPEA) as a catalyst at room temperature. After 2 hours, the crude product is purified via silica gel column chromatography with a gradient of ethyl acetate (15–75%) in hexanes. This avoids thermal decomposition and ensures regioselectivity .
Analytical Characterization Techniques
Q. Q: How can the purity and structure of this compound be validated?
A: Use LC-MS with trifluoroacetic acid (TFA)-modified gradients (e.g., 4–100% acetonitrile/water) to confirm >95% purity. Structural validation requires 1H/13C NMR : Key signals include a furan methylene proton (~δ 4.97 ppm, J = 5.5 Hz) and aromatic protons (δ 6.92–8.99 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical m/z (e.g., [M+H]+ = 362.0957 for derivatives) .
Purification Challenges and Solutions
Q. Q: What are common impurities during synthesis, and how are they removed?
A: Unreacted starting materials (e.g., 6-bromo-4-chloroquinazoline) and byproducts (e.g., dimerized amines) are typical. Sequential washes with 10% KHSO4 and 3N LiCl eliminate acidic/ionic residues. Silica column chromatography with ethyl acetate/hexanes gradients effectively isolates the target compound .
Functionalization via Suzuki Coupling
Q. Q: How can the bromo group be exploited for further derivatization?
A: The bromine at position 6 enables Suzuki-Miyaura cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh3)4 and Na2CO3 in DMF under microwave heating (150°C, 1 hour). This yields substituted quinazolines with ~58% efficiency, confirmed by NMR and HRMS .
Advanced SAR Analysis
Q. Q: How do structural modifications influence biological activity?
A: 3D-QSAR studies on quinazoline derivatives reveal that electron-withdrawing groups (e.g., bromo) at position 6 enhance kinase inhibition by optimizing steric/electronic interactions with ATP-binding pockets. Substituents on the furan ring modulate solubility and selectivity. Computational docking (e.g., using Autodock Vina) validates these trends .
Kinase Inhibition Profiling
Q. Q: What methods assess selectivity against kinase targets like CLK1 or CDC2?
A: Use radiometric kinase assays (e.g., Reaction Biology Corp.’s platform) with [γ-33P]-ATP. Test the compound at 10 µM against a panel of 50+ kinases. IC50 values are determined via dose-response curves (0.1 nM–10 µM). High selectivity (>100-fold) for CLK1 over off-targets (e.g., EGFR) is achievable with optimized substituents .
Solubility and Formulation Optimization
Q. Q: How can aqueous solubility be improved for in vivo studies?
A: Introduce polar groups (e.g., morpholine, PEG chains) via Suzuki coupling or amine alkylation. Co-solvents like DMSO (<5%) or cyclodextrin complexes enhance solubility for intravenous administration. LogP values should be maintained <3.5 to balance membrane permeability and solubility .
Stability Under Physiological Conditions
Q. Q: Does the compound degrade in serum or at varying pH?
A: Conduct accelerated stability studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human serum (37°C, 24 hours). LC-MS monitors degradation products. The bromo group confers stability, but furan oxidation may occur; replacing furan with thiophene improves resistance to metabolic degradation .
Conflicting Data in Biological Assays
Q. Q: How to resolve discrepancies in kinase inhibition IC50 values across studies?
A: Standardize assay conditions (ATP concentration, enzyme source, incubation time). Validate with reference inhibitors (e.g., staurosporine). Discrepancies often arise from variations in protein purity (≥90% by SDS-PAGE) or buffer composition (e.g., Mg2+ concentration). Replicate experiments in triplicate .
Scale-Up Challenges
Q. Q: What are critical factors for gram-scale synthesis?
A: Replace microwave heating with oil-bath heating (longer reaction times, ~12 hours) to avoid hot spots. Optimize solvent volumes (DMF: 3 mL/mmol) and use cost-effective catalysts (e.g., PdCl2(dppf) instead of Pd(PPh3)4). Monitor reaction progress via TLC to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
